

physical and chemical properties of 4-Methyl-1-hexanol

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Compound of Interest

Compound Name: 4-Methyl-1-hexanol

Cat. No.: B1585438

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An In-depth Technical Guide to 4-Methyl-1-hexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-1-hexanol is a primary alcohol and an isomer of heptanol. It is an organic compound with the chemical formula $C_7H_{16}O$.^{[1][2][3]} This document serves as a comprehensive technical guide, detailing its physical and chemical properties, potential synthetic routes, and essential safety information. The information is curated for professionals in research and development who may utilize this compound as a solvent, a synthetic intermediate, or a subject of study.^[1]

Physical and Chemical Properties

4-Methyl-1-hexanol is a colorless liquid with a characteristic alcohol-like, sweaty odor.^{[1][4]} It is soluble in alcohol and other organic solvents, while being only slightly soluble in water.^{[1][4]}

Quantitative Data Summary

The key physicochemical properties of **4-Methyl-1-hexanol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	4-methylhexan-1-ol	[5]
CAS Number	818-49-5	[2][5][6]
Molecular Formula	C7H16O	[5][6][7]
Molecular Weight	116.20 g/mol	[5][6][7]
Appearance	Colorless clear liquid	[1][4]
Odor	Sweaty, characteristic alcohol-like	[1][4]
Boiling Point	172.0 to 174.0 °C @ 760 mmHg	[4]
126 °C @ 140 mmHg	[7]	
Melting Point	Approx. -70 °C	[1]
Density	0.820 - 0.821 g/mL (or g/cm ³)	[1][8]
Refractive Index	1.423	[8]
Vapor Pressure	0.407 mmHg @ 25.00 °C (est.)	[4]
Flash Point	61.80 °C (143.00 °F) (est.)	[4]
Water Solubility	4089 mg/L @ 25 °C (est.)	[4]
logP (o/w)	2.211 (est.)	[4]

Spectroscopic Data

Spectroscopic data for **4-Methyl-1-hexanol** is available across various databases. This includes:

- ¹³C NMR Spectra: Available from sources such as SpectraBase.[5]
- Mass Spectrometry (GC-MS): Electron ionization mass spectra are available from the NIST Mass Spectrometry Data Center.[3][5]

- Infrared (IR) Spectra: IR spectrum data is available for the (S)-(+)-enantiomer.[9]
- Kovats Retention Index: Values are available for standard non-polar (925.9 - 955) and standard polar (1414 - 1445) columns.[2][5]

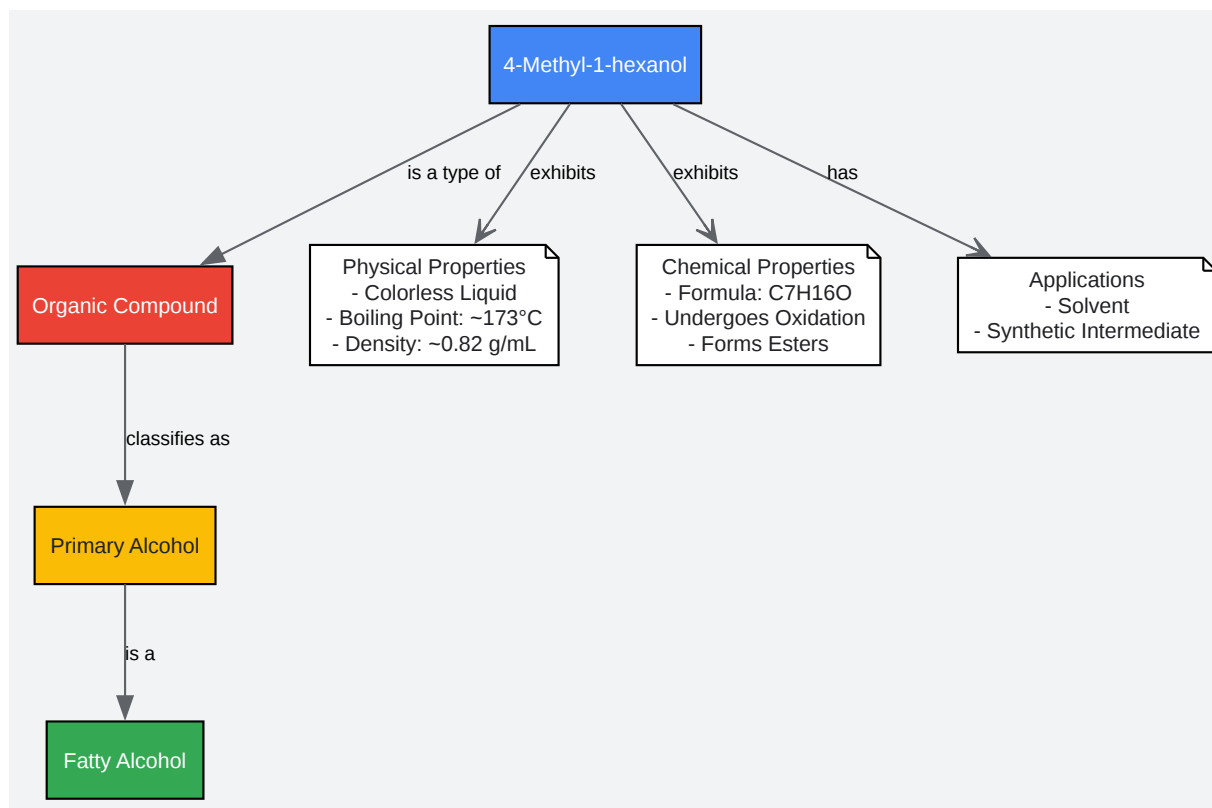
Chemical Reactivity and Applications

As a primary alcohol, **4-Methyl-1-hexanol** is expected to undergo typical reactions of this functional group, including oxidation to form 4-methylhexanal or 4-methylhexanoic acid, esterification with carboxylic acids, and dehydration.

Its properties make it suitable for several applications:

- Solvent: It can be used as a solvent in emulsions, paints, inks, and coatings.[1]
- Synthetic Intermediate: It serves as a precursor for the synthesis of other compounds such as fragrances, rubber additives, and surfactants.[1]

The logical classification and properties of this compound are illustrated below.



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Fig. 1: Classification and properties of **4-Methyl-1-hexanol**.

Experimental Protocols

General Synthesis Method

A general method for the preparation of **4-Methyl-1-hexanol** involves a two-step process starting from 1-bromobutane.[1]

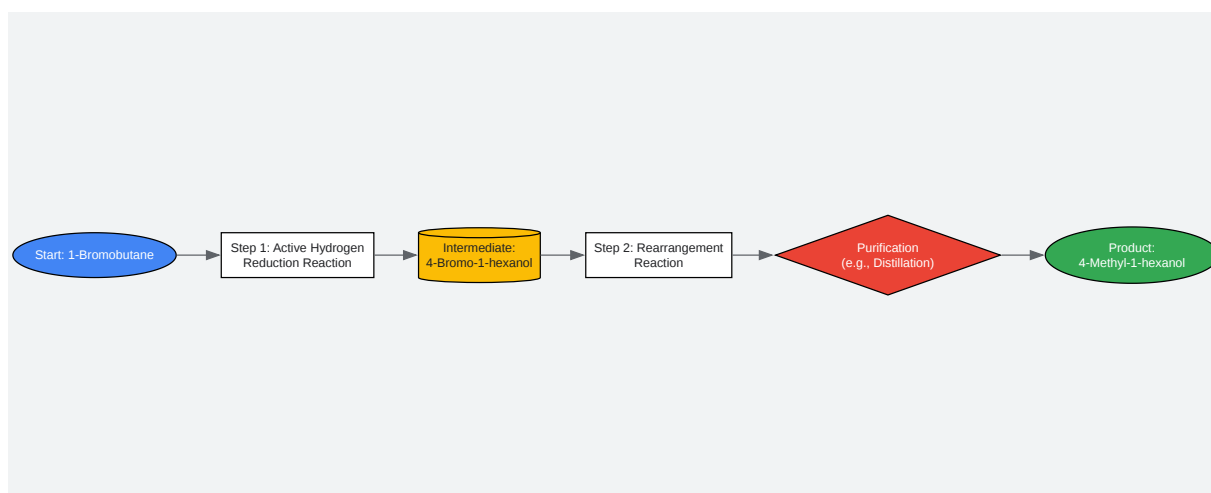
Step 1: Synthesis of 4-bromo-1-hexanol

- This step is described as an active hydrogen reduction reaction involving 1-bromobutane as the starting material.[1] While the specific reducing agents and conditions are not detailed in the source, this transformation implies the addition of a C2-hydroxyl unit to the butyl chain.

Step 2: Rearrangement to **4-Methyl-1-hexanol**

- The intermediate, 4-bromo-1-hexanol, undergoes a rearrangement reaction to yield the final product, **4-Methyl-1-hexanol**.^[1] This likely involves the formation of an organometallic reagent (e.g., a Grignard reagent from the bromide) followed by reaction with an appropriate electrophile and subsequent rearrangement, or a metal-catalyzed coupling/isomerization process.

A generalized workflow for this synthesis is depicted below.



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Fig. 2: Generalized workflow for the synthesis of **4-Methyl-1-hexanol**.

Safety Information

4-Methyl-1-hexanol is classified as a flammable liquid and is harmful if swallowed or in contact with skin. It also causes serious eye irritation and is considered toxic to aquatic life.

Key Precautionary Measures:

- Handling: Keep away from heat, sparks, open flames, and hot surfaces.^[10] Use only non-sparking tools and take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat.^[11] Ensure adequate ventilation.^{[1][11]}

- First Aid: In case of skin contact, wash immediately with plenty of water.[11] For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.
- Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Keep cool. [10]
- Disposal: Dispose of contents and container to an approved waste disposal plant.

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